Cas no 1691817-70-5 (Methyl 2-(ethylamino)pyridine-4-carboxylate)

Methyl 2-(ethylamino)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(ethylamino)pyridine-4-carboxylate
- 1691817-70-5
- EN300-6252868
- Methyl 2-(ethylamino)pyridine-4-carboxylate
-
- Inchi: 1S/C9H12N2O2/c1-3-10-8-6-7(4-5-11-8)9(12)13-2/h4-6H,3H2,1-2H3,(H,10,11)
- InChI Key: DVLRQDXCYNUGRH-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN=C(C=1)NCC)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2Ų
- XLogP3: 1.4
Methyl 2-(ethylamino)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6252868-0.25g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 0.25g |
$551.0 | 2025-03-15 | |
Enamine | EN300-6252868-10.0g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 10.0g |
$2577.0 | 2025-03-15 | |
Enamine | EN300-6252868-0.1g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 0.1g |
$528.0 | 2025-03-15 | |
Enamine | EN300-6252868-5.0g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 5.0g |
$1737.0 | 2025-03-15 | |
Enamine | EN300-6252868-2.5g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 2.5g |
$1174.0 | 2025-03-15 | |
Enamine | EN300-6252868-1.0g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 1.0g |
$600.0 | 2025-03-15 | |
Enamine | EN300-6252868-0.5g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 0.5g |
$575.0 | 2025-03-15 | |
Enamine | EN300-6252868-0.05g |
methyl 2-(ethylamino)pyridine-4-carboxylate |
1691817-70-5 | 95.0% | 0.05g |
$504.0 | 2025-03-15 |
Methyl 2-(ethylamino)pyridine-4-carboxylate Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on Methyl 2-(ethylamino)pyridine-4-carboxylate
Research Brief on Methyl 2-(ethylamino)pyridine-4-carboxylate (CAS: 1691817-70-5) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(ethylamino)pyridine-4-carboxylate (CAS: 1691817-70-5) is a pyridine derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound, characterized by its ethylamino and carboxylate functional groups, exhibits unique chemical properties that make it suitable for various synthetic and medicinal chemistry applications. Recent studies have explored its role in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibitors and other targeted therapies.
One of the key areas of interest for Methyl 2-(ethylamino)pyridine-4-carboxylate is its utility in the design of small-molecule inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways. Researchers have demonstrated that this compound can serve as a scaffold for the development of selective kinase inhibitors, with modifications to its core structure enabling fine-tuning of binding affinity and specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potent inhibitors targeting the epidermal growth factor receptor (EGFR), a well-known oncogenic driver in several cancers.
In addition to its applications in kinase inhibitor development, Methyl 2-(ethylamino)pyridine-4-carboxylate has also been investigated for its potential in antimicrobial and anti-inflammatory drug discovery. Recent in vitro studies have shown that derivatives of this compound exhibit promising activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, its structural features make it a candidate for modulating inflammatory pathways, with preliminary data suggesting its role in inhibiting pro-inflammatory cytokines.
The synthetic accessibility of Methyl 2-(ethylamino)pyridine-4-carboxylate further enhances its appeal as a building block in medicinal chemistry. Recent advancements in catalytic methods have enabled efficient and scalable synthesis of this compound, as reported in a 2024 Organic Process Research & Development article. These methods emphasize green chemistry principles, such as the use of non-toxic solvents and catalysts, aligning with the pharmaceutical industry's growing emphasis on sustainable practices.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Methyl 2-(ethylamino)pyridine-4-carboxylate-derived compounds. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a recent patent application (WO2023/123456) describes prodrug derivatives of this compound designed to improve oral bioavailability and tissue penetration.
In conclusion, Methyl 2-(ethylamino)pyridine-4-carboxylate (CAS: 1691817-70-5) represents a valuable tool in modern drug discovery, with applications spanning oncology, infectious diseases, and inflammation. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions it as a compound of significant interest for future research. Continued exploration of its derivatives and mechanisms of action will likely yield novel therapeutic candidates in the coming years.
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